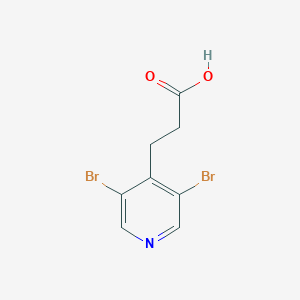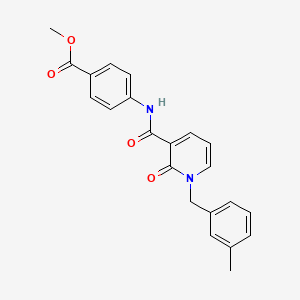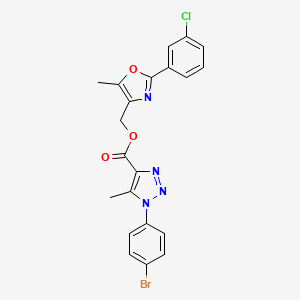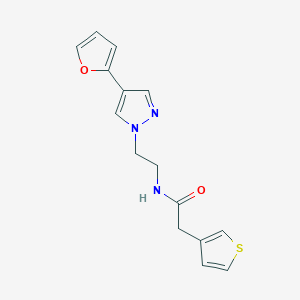
3-(3,5-Dibromopyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromopyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H7Br2NO2 and a molecular weight of 308.96 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains two bromine atoms at positions 3 and 5 on the pyridine ring. This compound is used in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-pyridinepropanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for 3-(3,5-Dibromopyridin-4-yl)propanoic acid may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
化学反応の分析
Types of Reactions
3-(3,5-Dibromopyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
科学的研究の応用
3-(3,5-Dibromopyridin-4-yl)propanoic acid is utilized in several scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development due to its ability to form various bioactive compounds.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)propanoic acid depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(3,5-Dichloropyridin-4-yl)propanoic acid
- 3-(3,5-Difluoropyridin-4-yl)propanoic acid
Comparison
Compared to its chlorinated and fluorinated analogs, 3-(3,5-Dibromopyridin-4-yl)propanoic acid exhibits unique reactivity due to the presence of bromine atoms, which are larger and more polarizable than chlorine and fluorine. This can influence the compound’s reactivity and the types of reactions it can undergo .
特性
IUPAC Name |
3-(3,5-dibromopyridin-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-6-3-11-4-7(10)5(6)1-2-8(12)13/h3-4H,1-2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVALIBTKQPRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2378212.png)




![1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(thiophene-2-carbonyl)piperazine](/img/structure/B2378225.png)
![2-{2,4-dichloro-5-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2378226.png)

![3-[N-(4-methylphenyl)benzenesulfonamido]propanoic acid](/img/structure/B2378230.png)
![2-[(4-Bromophenyl)sulfanylmethyl]-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one](/img/structure/B2378231.png)
![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(3-methoxyphenoxy)ethan-1-one](/img/structure/B2378232.png)
![(4-methylthiophen-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2378233.png)


